molecular formula C14H27NO3 B13490318 tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate

tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate

Cat. No.: B13490318
M. Wt: 257.37 g/mol
InChI Key: ICXPTWFYQPQQLH-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate is a carbamate derivative featuring a cyclopentyl ring substituted with a 3-hydroxypropyl group and a tert-butyl carbamate moiety. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the hydroxyl group and steric bulk from the tert-butyl and cyclopentyl groups. It is often utilized as a synthetic intermediate in pharmaceuticals, where its hydroxyl group enhances solubility and facilitates further functionalization .

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-[[1-(3-hydroxypropyl)cyclopentyl]methyl]carbamate

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-11-14(9-6-10-16)7-4-5-8-14/h16H,4-11H2,1-3H3,(H,15,17)

InChI Key

ICXPTWFYQPQQLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally involves the following key steps:

  • Starting Materials: tert-butyl carbamate (Boc-NH2) and a suitable alkylating agent bearing the 1-(3-hydroxypropyl)cyclopentylmethyl skeleton or its precursor.
  • Key Reaction: Nucleophilic substitution (alkylation) of the Boc-protected amine with a halogenated hydroxypropylcyclopentylmethyl derivative.
  • Reaction Conditions: Typically performed under basic conditions using organic bases such as triethylamine or N-methylmorpholine, in anhydrous organic solvents like dichloromethane or ethyl acetate, at ambient temperature or slightly elevated temperatures.

Detailed Synthetic Procedure

A representative synthesis can be outlined as follows:

  • Preparation of the Alkylating Agent: The 1-(3-hydroxypropyl)cyclopentylmethyl moiety is first converted into a suitable leaving group derivative, such as the corresponding chloride or bromide. This can be achieved by reaction of the hydroxypropyl group with thionyl chloride or phosphorus tribromide under controlled conditions.

  • Alkylation of tert-Butyl Carbamate: tert-Butyl carbamate is reacted with the halogenated intermediate in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution at the alkyl halide site. The reaction proceeds via an SN2 mechanism, yielding the Boc-protected amine product.

  • Purification: The crude product is purified by column chromatography using silica gel and appropriate solvent gradients (e.g., ethyl acetate/hexane) or by recrystallization from ethanol/water mixtures. Purity is confirmed by NMR spectroscopy and LC-MS analysis.

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: For industrial scale, continuous flow reactors can be employed to improve reaction control, heat transfer, and safety, especially when handling reactive intermediates like alkyl halides.
  • Yield Optimization: Use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) can enhance coupling efficiency and reduce side reactions, improving yields typically in the range of 70–85%.
  • Environmental and Safety Aspects: Anhydrous conditions and inert atmosphere (nitrogen or argon) are maintained to prevent hydrolysis or side reactions. Waste streams containing halogenated solvents require proper disposal.

Reaction Analysis and Mechanistic Insights

Reaction Types Involved

Reaction Type Description Common Reagents/Conditions Expected Products
Alkylation (SN2) Nucleophilic substitution of Boc-protected amine with alkyl halide tert-Butyl carbamate, alkyl chloride, base This compound
Oxidation Potential oxidation at hydroxypropyl group to ketones or acids Potassium permanganate, chromium trioxide Ketones, carboxylic acids
Reduction Reduction of carbamate to amine or hydroxy group Lithium aluminum hydride, sodium borohydride Amines, alcohols
Substitution Replacement of hydroxy group by halides or amines Hydrochloric acid, sodium hydroxide Halides, substituted amines

Mechanistic Notes

  • The alkylation step proceeds via an SN2 mechanism, favored by primary alkyl halides and the nucleophilic amine of tert-butyl carbamate.
  • The tert-butyl carbamate group (Boc) serves as a protecting group for the amine, preventing unwanted side reactions during multi-step synthesis.
  • The hydroxypropyl group is reactive and can be selectively modified or oxidized depending on downstream synthetic goals.

Data Tables Summarizing Key Synthetic Parameters and Yields

Parameter Typical Conditions Observed Outcome / Yield (%)
Alkylation solvent Dichloromethane, ethyl acetate High solubility, clean reaction
Base used Triethylamine, N-methylmorpholine Efficient deprotonation of Boc-NH2
Temperature Room temperature to 40 °C Optimal balance between rate and side reactions
Reaction time 4–24 hours Complete conversion monitored by TLC/HPLC
Purification method Silica gel chromatography, recrystallization Purity ≥ 98% confirmed by NMR, LC-MS
Yield 70–85% Dependent on reagent purity and reaction control

Literature and Patent-Based Research Findings

  • A patent (CN102020589B) describes related tert-butyl carbamate derivatives and their preparation via condensation reactions involving N-BOC-D-serine and benzylamine derivatives, highlighting the importance of mixed acid anhydrides and phase-transfer catalysis in carbamate synthesis.
  • Research indicates that coupling reagents such as EDCI and HOBt significantly improve reaction efficiency and product yield by activating carboxyl groups and minimizing side reactions.
  • Oxidation and reduction reactions on similar carbamate compounds have been extensively studied, providing insight into functional group transformations applicable to hydroxypropyl substituents.
  • Analytical techniques including NMR, LC-MS, and chromatographic purity assessments are essential for verifying product identity and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed under mild acidic conditions, releasing the free amine.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared below with structurally similar carbamates, focusing on ring systems, substituents, and molecular properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Key Properties
Target : tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate C₁₄H₂₅NO₃ 263.36 3-hydroxypropyl Cyclopentyl Hydrophilic (OH group), polar solvent solubility, hydrogen-bonding capability
tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate C₁₃H₂₂BrNO₂ 304.23 3-bromopropyl Cyclopentyl Bromine enhances SN2 reactivity; lower polarity than hydroxy analog
tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate C₁₄H₂₆N₂O₃ 282.37 Amino, methoxy Cyclohexyl Basic amino group; methoxy increases lipophilicity
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₂H₂₂N₂O₂ 242.32 2-aminoethyl Cyclopropane High ring strain; nucleophilic amino group

Physicochemical Properties

  • Solubility : The hydroxypropyl group in the target compound improves aqueous solubility (critical for bioavailability in drug candidates), whereas bromine or methoxy substituents reduce polarity, favoring organic solvents .
  • Melting Points : Cyclopropane derivatives (e.g., ) often have lower melting points due to ring strain, while rigid cyclohexyl or cyclopentyl systems exhibit higher thermal stability .

Biological Activity

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's molecular formula is C14H27NO2, with a molecular weight of 257.38 g/mol. Its structure includes a tert-butyl group, a hydroxypropyl group, and a cyclopentyl moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC14H27NO2
Molecular Weight257.38 g/mol
IUPAC NameThis compound
InChI KeyMLUJWONMLNJGTM-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or substrate in various biochemical pathways:

  • Enzymatic Inhibition : The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.
  • Receptor Interaction : It may also interact with specific receptors, influencing signal transduction pathways that regulate cellular functions.

Research indicates that the compound exhibits potential neuroprotective effects by modulating pathways associated with oxidative stress and inflammation, making it a candidate for further investigation in neurodegenerative disease models.

Neuroprotective Effects

A study investigated the protective effects of this compound against amyloid beta-induced toxicity in astrocytes. Results demonstrated that the compound significantly reduced cell death and inflammation markers in vitro, suggesting its potential use in Alzheimer's disease therapy.

Antitumor Activity

In another study focusing on cancer biology, this compound was evaluated for its antitumor properties. The compound showed promising results in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Pharmacodynamics

Pharmacodynamic studies highlighted the compound's ability to modulate immune responses. It was shown to enhance cytokine production in immune cells, suggesting a role in immunotherapy applications.

Case Study 1: Neuroprotection

  • Objective : Evaluate neuroprotective effects against oxidative stress.
  • Methodology : In vitro assays using astrocyte cultures exposed to amyloid beta.
  • Findings : Significant reduction in cell death and inflammatory cytokines (e.g., IL-6, TNF-alpha).

Case Study 2: Anticancer Activity

  • Objective : Assess antitumor efficacy on breast cancer cell lines.
  • Methodology : Cell viability assays and apoptosis detection.
  • Findings : The compound induced apoptosis in MDA-MB-231 cells with IC50 values indicating potent activity.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate, and what reaction conditions are optimal?

The synthesis typically involves reacting tert-butyl chloroformate with a cyclopentylmethylamine derivative bearing a 3-hydroxypropyl substituent. A base such as triethylamine is used to neutralize HCl generated during the reaction. Key parameters include:

  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) for optimal solubility and reaction kinetics .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product with >95% purity .

Q. How should this compound be stored to ensure stability, and what decomposition products should be monitored?

  • Storage conditions : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
  • Decomposition products : Monitor for tert-butyl alcohol (from carbamate cleavage) and cyclopentylmethylamine derivatives via HPLC or GC-MS .

Q. What analytical techniques are recommended for characterizing this compound, and how can purity be assessed?

  • Structural elucidation : Use 1^1H/13^{13}C NMR to confirm the carbamate linkage and cyclopentyl/hydroxypropyl substituents .
  • Purity assessment : HPLC with UV detection (λ = 220–254 nm) or LC-MS for trace impurity profiling .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl and hydroxypropyl groups influence the reactivity of this compound in nucleophilic reactions?

The cyclopentyl group introduces significant steric hindrance, slowing nucleophilic attack at the carbamate carbonyl. In contrast, the hydroxypropyl substituent enhances hydrogen-bonding interactions, which can stabilize transition states in enzymatic reactions. Computational modeling (DFT) is recommended to quantify these effects .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different enzymatic assays?

  • Assay standardization : Control variables such as pH, ionic strength, and enzyme source (e.g., human vs. bacterial carboxylesterases) .
  • Competitive inhibition studies : Use isothermal titration calorimetry (ITC) to measure binding affinities and rule out nonspecific interactions .
  • Structural analogs : Compare activity with cyclopropyl or cyclohexyl analogs to isolate steric/electronic contributions .

Q. How can reaction parameters (solvent, temperature, catalysts) be optimized to improve the yield of this compound in large-scale syntheses?

  • Solvent optimization : Replace dichloromethane with acetonitrile for improved scalability and reduced environmental impact .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate carbamate formation under milder conditions .
  • Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer and achieve >90% yield at 50°C .

Q. What computational tools are effective for predicting the environmental fate and toxicity of this compound?

  • QSAR models : Predict biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) using molecular descriptors .
  • Molecular docking : Simulate interactions with acetylcholinesterase or cytochrome P450 enzymes to assess bioaccumulation risks .

Data Contradictions and Methodological Solutions

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

  • Experimental validation : Conduct kinetic solubility studies in DMSO/water mixtures using nephelometry .
  • Stress testing : Expose the compound to UV light, heat, or oxidants to identify degradation pathways via LC-MS .

Q. Why do enzymatic hydrolysis rates of this compound vary across studies, and how can this be mitigated?

Variations may arise from differences in enzyme isoforms or assay conditions. Solutions include:

  • Enzyme source verification : Use recombinant enzymes with confirmed activity (e.g., human carboxylesterase 1) .
  • Buffer optimization : Include divalent cations (e.g., Ca2+^{2+}) to stabilize enzyme conformations .

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